Methyl methylphosphonochloridate

Vue d'ensemble

Description

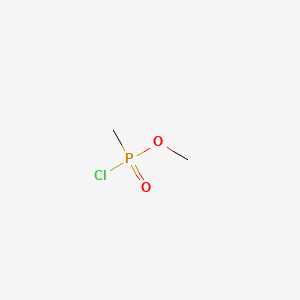

Methyl methylphosphonochloridate is a chemical compound with the molecular formula C2H6ClO2P. It is known for its use as an intermediate in the synthesis of various organophosphorus compounds. This compound is characterized by its reactivity due to the presence of both a methyl group and a chlorophosphonate group.

Méthodes De Préparation

Methyl methylphosphonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic dichloride with methanol in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures (0-5°C) to prevent unwanted side reactions. The reaction mixture is then refluxed for several hours, and the product is purified by distillation .

Analyse Des Réactions Chimiques

Methyl methylphosphonochloridate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form methyl methylphosphonic acid and hydrochloric acid.

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding phosphonates.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include water, alcohols, amines, and bases like triethylamine. The major products formed depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Methyl methylphosphonochloridate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds, which are important in the development of flame retardants and plasticizers.

Biology and Medicine:

Industry: It is used in the production of flame retardants and other specialty chemicals.

Mécanisme D'action

The mechanism of action of methyl methylphosphonochloridate involves its reactivity with nucleophiles. The chlorophosphonate group is highly reactive, allowing it to form covalent bonds with nucleophilic species. This reactivity is exploited in various synthetic applications to introduce phosphonate groups into organic molecules .

Comparaison Avec Des Composés Similaires

Methyl methylphosphonochloridate can be compared with other similar compounds such as:

Isopropyl methylphosphonochloridate:

Dimethyl methylphosphonate: Used as a flame retardant and plasticizer, it is less reactive than this compound but serves similar industrial purposes.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce phosphonate groups into various organic frameworks .

Activité Biologique

Methyl methylphosphonochloridate (MMPC) is an organophosphorus compound known for its significant biological activity, particularly as a precursor in the synthesis of nerve agents. This article delves into its biological effects, mechanisms of action, toxicity, and relevant case studies.

MMPC is structurally related to other organophosphates, which are known to inhibit the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of acetylcholine (ACh) at synaptic junctions, resulting in overstimulation of cholinergic receptors. The mechanism can be summarized as follows:

- Inhibition of AChE : MMPC binds to the active site of AChE, preventing it from hydrolyzing ACh.

- Neurotoxicity : The resultant increase in ACh levels leads to continuous stimulation of muscles and glands, causing symptoms such as muscle twitching, respiratory distress, and potentially death due to respiratory failure.

- Chemical Stability : MMPC is stable under various conditions but reacts vigorously with water, producing hydrochloric acid and further complicating its biological effects.

Toxicity Profile

The toxicity of MMPC has been characterized through various studies. The following table summarizes key toxicological data:

Case Studies

Several case studies have highlighted the biological implications of exposure to MMPC:

- Case Study 1 : A laboratory accident involving MMPC led to acute poisoning in multiple staff members. Symptoms included severe respiratory distress and neurological impairment. Treatment involved atropine and pralidoxime, which were only partially effective due to the rapid onset of symptoms .

- Case Study 2 : In a controlled study on guinea pigs, researchers assessed the percutaneous toxicity of MMPC compared to VX nerve agent. Results indicated that MMPC had a lower LD50 than VX, suggesting higher toxicity under similar exposure conditions .

- Case Study 3 : An investigation into environmental contamination from military testing sites revealed long-term neurological effects in local wildlife following exposure to MMPC residues. Behavioral changes were noted, indicating potential ecological impacts .

Research Findings

Recent research has focused on developing medical countermeasures against MMPC exposure:

- Reactivation Studies : Investigations into oxime-based therapies have shown promise in reactivating inhibited AChE after exposure to MMPC, although efficacy varies based on the specific oxime used .

- Preventive Measures : Studies emphasize the importance of protective equipment for individuals working with or near MMPC due to its high toxicity and potential for acute poisoning .

Propriétés

IUPAC Name |

[chloro(methyl)phosphoryl]oxymethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClO2P/c1-5-6(2,3)4/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHPDGYJSLZVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910045 | |

| Record name | Methyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-52-0 | |

| Record name | Methyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.